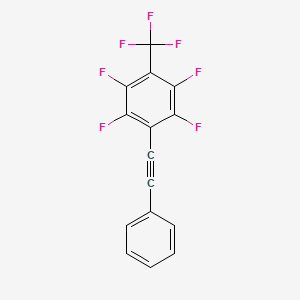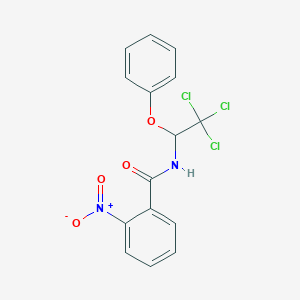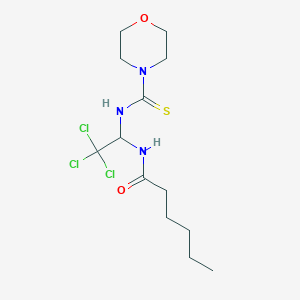![molecular formula C16H16ClNO5S B11699388 2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11699388.png)
2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氯苯氧基)-N-[5-(乙基磺酰基)-2-羟基苯基]乙酰胺是一种有机化合物,在化学、生物学、医学和工业等领域具有潜在的应用。该化合物以其氯苯氧基、乙基磺酰基和羟基苯基基团的存在为特征,这些基团使其具有独特的化学性质。
准备方法
合成路线和反应条件: 2-(4-氯苯氧基)-N-[5-(乙基磺酰基)-2-羟基苯基]乙酰胺的合成通常涉及多个步骤,包括甲基化、硫氰化、乙基化、氧化和水解反应 。该过程首先制备中间体化合物,然后在受控条件下进行各种化学反应,以得到最终产物。 这些反应中常用的溶剂包括乙醇和水,它们具有简单、高产率和良好的产品质量等优点 。
工业生产方法: 为了进行工业规模生产,合成过程经过优化,以确保高效率和成本效益。 这涉及使用大型反应器、精确控制反应条件以及实施纯化技术,以获得具有高纯度和产率的所需化合物 。
化学反应分析
反应类型: 2-(4-氯苯氧基)-N-[5-(乙基磺酰基)-2-羟基苯基]乙酰胺会发生各种化学反应,包括氧化、还原和取代反应 。这些反应是由氯苯氧基和乙基磺酰基等官能团的存在促成的。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件,如温度、pH值和溶剂,受到严格控制,以获得所需的产物 。
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能会产生磺酸衍生物,而取代反应可能会导致各种取代苯基化合物的形成 。
科学研究应用
2-(4-氯苯氧基)-N-[5-(乙基磺酰基)-2-羟基苯基]乙酰胺具有广泛的科学研究应用。 在化学领域,它用作有机合成中的试剂,以及制备其他复杂分子的前体 。 在生物学领域,它因其潜在的生物活性而受到研究,包括抗菌和抗癌特性 。 在医学领域,它被探索用于治疗各种疾病的治疗潜力 。 此外,在工业领域,它用于开发新材料和化学工艺 。
作用机制
2-(4-氯苯氧基)-N-[5-(乙基磺酰基)-2-羟基苯基]乙酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物通过与靶蛋白或酶结合而发挥其作用,从而调节它们的活性并影响各种细胞过程 。 所涉及的具体分子靶标和途径取决于化合物使用的具体应用和背景 。
相似化合物的比较
类似化合物: 与2-(4-氯苯氧基)-N-[5-(乙基磺酰基)-2-羟基苯基]乙酰胺类似的化合物包括4-氯苯氧基乙酸和2-甲基-4-氯苯氧基乙酸 。这些化合物具有结构相似性,例如存在氯苯氧基基团,但在其他官能团和整体分子结构方面有所不同。
属性
分子式 |
C16H16ClNO5S |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-24(21,22)13-7-8-15(19)14(9-13)18-16(20)10-23-12-5-3-11(17)4-6-12/h3-9,19H,2,10H2,1H3,(H,18,20) |
InChI 键 |
HPIATNJAIVPOST-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)

![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)
![(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11699341.png)

![Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11699355.png)

![1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11699372.png)
